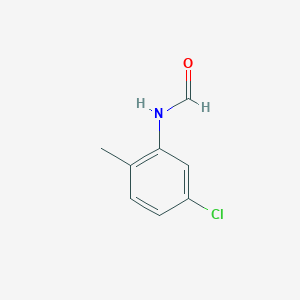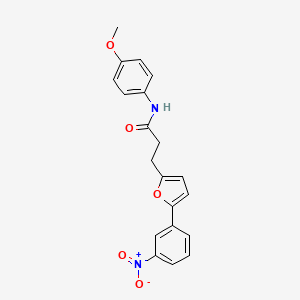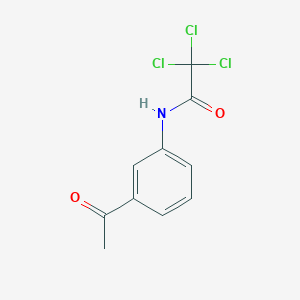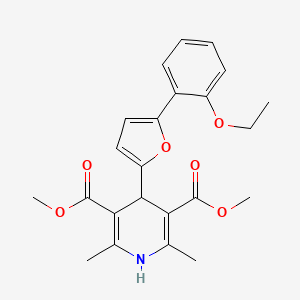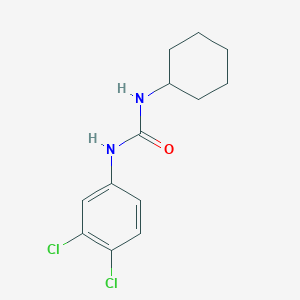
3-Benzyl-5,6-dimethyl-1-(2-(2-naphthyl)-2-oxoethyl)-3H-benzimidazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5,6-dimethyl-1-(2-(2-naphthyl)-2-oxoethyl)-3H-benzimidazol-1-ium bromide is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5,6-dimethyl-1-(2-(2-naphthyl)-2-oxoethyl)-3H-benzimidazol-1-ium bromide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with benzyl bromide to introduce the benzyl group.
Introduction of Naphthyl Group: The naphthyl group is introduced through a Friedel-Crafts acylation reaction using 2-naphthoyl chloride.
Quaternization: The final step involves the quaternization of the benzimidazole nitrogen with methyl bromide to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can occur at the carbonyl group of the naphthyl moiety.
Substitution: Nucleophilic substitution reactions can take place at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Oxidation of the benzylic position can lead to the formation of benzaldehyde derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Substitution reactions can produce various alkylated or aminated benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-5,6-dimethyl-1-(2-(2-naphthyl)-2-oxoethyl)-3H-benzimidazol-1-ium bromide involves its interaction with molecular targets such as enzymes or DNA. The benzimidazole core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of a naphthyl group.
5,6-Dimethylbenzimidazole: Lacks the benzyl and naphthyl groups.
Uniqueness
3-Benzyl-5,6-dimethyl-1-(2-(2-naphthyl)-2-oxoethyl)-3H-benzimidazol-1-ium bromide is unique due to the presence of both benzyl and naphthyl groups, which may enhance its biological activity and specificity compared to simpler benzimidazole derivatives.
Properties
CAS No. |
853348-58-0 |
|---|---|
Molecular Formula |
C28H25BrN2O |
Molecular Weight |
485.4 g/mol |
IUPAC Name |
2-(3-benzyl-5,6-dimethylbenzimidazol-3-ium-1-yl)-1-naphthalen-2-ylethanone;bromide |
InChI |
InChI=1S/C28H25N2O.BrH/c1-20-14-26-27(15-21(20)2)30(19-29(26)17-22-8-4-3-5-9-22)18-28(31)25-13-12-23-10-6-7-11-24(23)16-25;/h3-16,19H,17-18H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ZJNCOZFXVLJWEI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2CC(=O)C3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




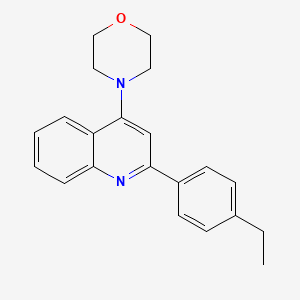


![[(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)
